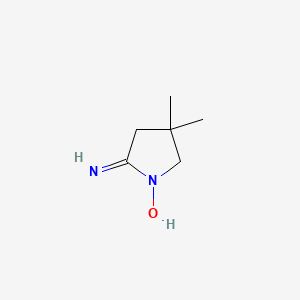![molecular formula C28H38O5Si2 B13816230 1,3-Bis[Acryloxymethyl)phenethyl]tetramethyldisiloxane](/img/structure/B13816230.png)
1,3-Bis[Acryloxymethyl)phenethyl]tetramethyldisiloxane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-BIS[(ACRYLOXYMETHYL)PHENETHYL]TETRAMETHYLDISILOXANE is an organosilicon compound with the molecular formula C28H38O5Si2 and a molecular weight of 510.77 g/mol . This compound is known for its unique structure, which includes two acryloxymethyl groups attached to phenethyl groups, linked by a tetramethyldisiloxane backbone. It is primarily used in the field of dental materials due to its favorable properties such as low viscosity and high degree of conversion .
準備方法
The synthesis of 1,3-BIS[(ACRYLOXYMETHYL)PHENETHYL]TETRAMETHYLDISILOXANE involves the reaction of acryloxymethyl phenethyl groups with tetramethyldisiloxane. The reaction conditions typically include the use of catalysts and specific temperature controls to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
化学反応の分析
1,3-BIS[(ACRYLOXYMETHYL)PHENETHYL]TETRAMETHYLDISILOXANE undergoes various chemical reactions, including:
Polymerization: This compound can undergo free radical polymerization, which is initiated by light or heat, to form polymer networks. Common reagents include photoinitiators and thermal initiators.
Hydrolysis: Under certain conditions, the siloxane bonds can be hydrolyzed, leading to the formation of silanols.
Addition Reactions: The acryloxymethyl groups can participate in addition reactions with various nucleophiles.
科学的研究の応用
1,3-BIS[(ACRYLOXYMETHYL)PHENETHYL]TETRAMETHYLDISILOXANE has several scientific research applications:
Dental Materials: It is used in the formulation of dental composites due to its low polymerization shrinkage and high degree of conversion.
Coatings and Adhesives: Its ability to form strong polymer networks makes it suitable for use in coatings and adhesives.
Biomedical Applications: The compound’s biocompatibility allows for potential use in biomedical devices and materials.
作用機序
The mechanism of action of 1,3-BIS[(ACRYLOXYMETHYL)PHENETHYL]TETRAMETHYLDISILOXANE primarily involves its ability to undergo polymerization. The acryloxymethyl groups react with initiators to form free radicals, which then propagate to form long polymer chains. This process is crucial in dental materials, where the formation of a strong polymer network is essential for durability and performance .
類似化合物との比較
1,3-BIS[(ACRYLOXYMETHYL)PHENETHYL]TETRAMETHYLDISILOXANE can be compared with other organosilicon compounds such as:
Bis-GMA (Bisphenol A-Glycidyl Methacrylate): Commonly used in dental composites, Bis-GMA has higher viscosity compared to 1,3-BIS[(ACRYLOXYMETHYL)PHENETHYL]TETRAMETHYLDISILOXANE.
TEGDMA (Triethylene Glycol Dimethacrylate): Another dental monomer, TEGDMA has lower molecular weight and higher polymerization shrinkage compared to 1,3-BIS[(ACRYLOXYMETHYL)PHENETHYL]TETRAMETHYLDISILOXANE.
特性
分子式 |
C28H38O5Si2 |
|---|---|
分子量 |
510.8 g/mol |
IUPAC名 |
[4-[2-[[dimethyl-[2-[4-(prop-2-enoyloxymethyl)phenyl]ethyl]silyl]oxy-dimethylsilyl]ethyl]phenyl]methyl prop-2-enoate |
InChI |
InChI=1S/C28H38O5Si2/c1-7-27(29)31-21-25-13-9-23(10-14-25)17-19-34(3,4)33-35(5,6)20-18-24-11-15-26(16-12-24)22-32-28(30)8-2/h7-16H,1-2,17-22H2,3-6H3 |
InChIキー |
MXNQCHKMKWZSTB-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(CCC1=CC=C(C=C1)COC(=O)C=C)O[Si](C)(C)CCC2=CC=C(C=C2)COC(=O)C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-Amino-5-(1-methylethyl)phenyl]-2-chloro-ethanone](/img/structure/B13816154.png)
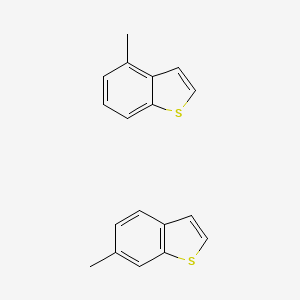
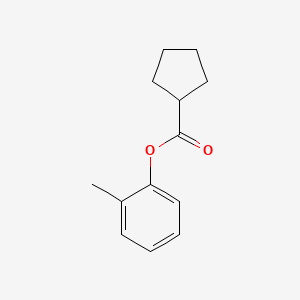
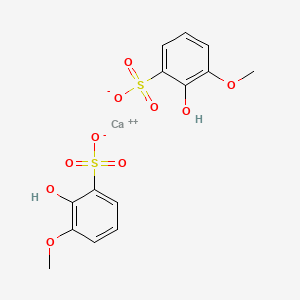


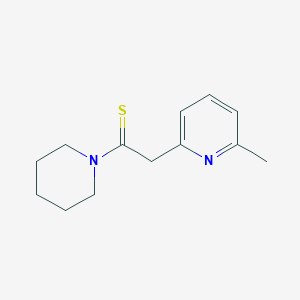
![3-Pyrrolidinecarbonitrile,1-methyl-4-(1-propenyl)-,[3alpha,4beta(E)]-(9CI)](/img/structure/B13816196.png)
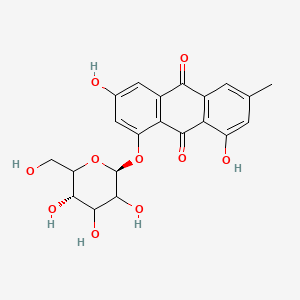
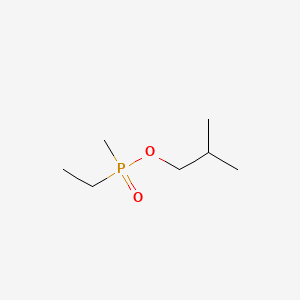
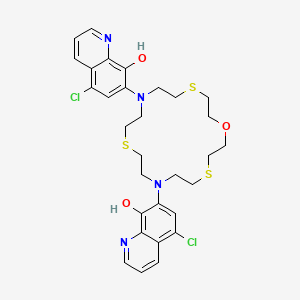
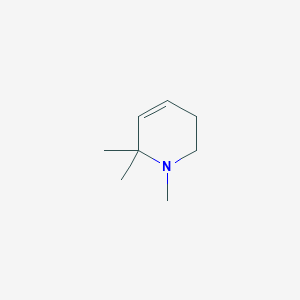
![2-Methyl-3-(propan-2-yl)-6,7-dihydro-5H-cyclopenta[b]pyrazine](/img/structure/B13816213.png)
